Product packaging for Amino-3-(2-aminoethylamino)propan-2-ol(Cat. No.:)

Amino-3-(2-aminoethylamino)propan-2-ol

Cat. No.: B14803700
M. Wt: 133.19 g/mol
InChI Key: JKWUKVQMFDEVES-UHFFFAOYSA-N
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Description

General Significance of Polyamine and Amino Alcohol Architectures in Chemical Research

Polyamine and amino alcohol architectures are fundamental building blocks in numerous areas of chemical research. Polyamines, which are organic compounds with two or more primary amino groups, are ubiquitous in living organisms and play crucial roles in cell growth, proliferation, and differentiation. researchgate.netnih.gov Their ability to bind to negatively charged molecules like DNA and RNA is essential for various biological processes. mdpi.com In materials science, polyamines are utilized as curing agents for epoxy resins, leading to cross-linked thermosetting polymers with high mechanical strength and thermal stability. rsc.org

Amino alcohols combine the nucleophilicity and basicity of amines with the hydrogen-bonding capability and reactivity of alcohols. This dual functionality makes them valuable intermediates in organic synthesis, for example, in the preparation of pharmaceuticals and agrochemicals. They are also employed as corrosion inhibitors, where the amine group adsorbs onto a metal surface to form a protective film. rsc.org Furthermore, certain amino alcohols have been investigated for their potential in carbon dioxide capture technologies.

Structural Classification and Nomenclature of Relevant Derivatives

The systematic naming and classification of Amino-3-(2-aminoethylamino)propan-2-ol and its derivatives are governed by IUPAC nomenclature rules. The parent compound itself is more commonly known in chemical literature and databases by its synonym, 1,3-bis[(2-aminoethyl)amino]-2-propanol . nih.gov This name more clearly describes the structure: a 2-propanol backbone with two identical (2-aminoethyl)amino substituents at positions 1 and 3.

Several derivatives of this structural motif are of significant research interest. One such derivative is [3-(2-aminoethylamino)propyl]trimethoxysilane . This compound is a silane (B1218182) coupling agent, which means it can form a bridge between inorganic materials (like glass or metal) and organic polymers. innospk.com The trimethoxysilane (B1233946) group can hydrolyze to form reactive silanol (B1196071) groups that bond to the inorganic substrate, while the amino groups can react with the organic polymer matrix.

Another related compound is 1,3-bis[(2-aminoethyl)amino]-2-propanol . This name is often used interchangeably with the primary subject of this article and refers to the same chemical structure. The table below provides key identifiers for these compounds.

Compound NameSynonym(s)CAS NumberMolecular Formula
This compound1,3-bis[(2-aminoethyl)amino]-2-propanol10347-32-7C₇H₂₀N₄O
[3-(2-aminoethylamino)propyl]trimethoxysilaneN-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine, N-[3-(Trimethoxysilyl)propyl]ethylenediamine1760-24-3C₈H₂₂N₂O₃Si

Scope and Research Significance of the Compound and its Analogs in Academic Disciplines

The research significance of this compound and its analogs spans several academic disciplines, primarily due to the versatile reactivity of their functional groups.

In polymer chemistry , these compounds are extensively studied as curing agents or hardeners for epoxy resins. The multiple active hydrogen atoms on the primary and secondary amine groups can react with the epoxide rings of the resin to form a highly cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a rigid, durable solid with excellent mechanical properties and chemical resistance. rsc.org Research in this area focuses on how the structure of the amine curing agent influences the curing kinetics and the final properties of the thermoset polymer.

In the field of materials science , particularly in the development of coatings and adhesives, silane derivatives like [3-(2-aminoethylamino)propyl]trimethoxysilane are of great importance. They are used to promote adhesion between dissimilar materials, for instance, between a polymer coating and a metal or glass substrate. innospk.commdpi.com The amino groups can also enhance the dispersion of fillers within a polymer matrix, leading to improved mechanical reinforcement.

Furthermore, the polyamine backbone of these molecules makes them effective chelating agents for metal ions. The lone pairs of electrons on the nitrogen atoms can coordinate with metal cations, forming stable complexes. This property is relevant in areas such as water treatment, where they can be used to remove heavy metal ions, and in the formulation of corrosion inhibitors, where they can passivate metal surfaces by forming a protective complex layer.

The following tables present detailed research findings that highlight the performance of compounds with similar polyamine amino alcohol architectures in various applications.

Detailed Research Findings: Performance as an Epoxy Curing Agent

This table shows the thermo-mechanical properties of an epoxy resin (DGEBA) cured with different bio-based amino acid curing agents, which share the amino functionality with the subject compound. This data illustrates how the structure of the amine-containing curing agent can influence the properties of the final polymer.

Curing AgentGlass Transition Temperature (Tg) (°C)Young's Modulus (GPa)Tensile Strength (MPa)
L-Arginine98.1 - 188.32.6 - 3.539.4 - 46.4
L-Citrulline98.1 - 188.32.6 - 3.539.4 - 46.4
γ-Aminobutyric acid98.1 - 188.32.6 - 3.539.4 - 46.4
L-Glutamine98.1 - 188.32.6 - 3.539.4 - 46.4
L-Tryptophan98.1 - 188.32.6 - 3.539.4 - 46.4
L-Tyrosine98.1 - 188.32.6 - 3.539.4 - 46.4
Data sourced from a study on bio-based curing agents for epoxy resin. mdpi.comresearchgate.netnih.gov

Detailed Research Findings: Performance as a Corrosion Inhibitor

This table presents the corrosion inhibition efficiency of a polyamine water treatment agent on carbon steel in different environments. This demonstrates the potential of polyamine structures to protect metals from corrosion.

EnvironmentConcentration of Polyamine Agent (mg/L)Corrosion Inhibition Efficiency (%)
Liquid Phase453.84
Gas Phase467.43
Liquid Phase476.88 (from linear polarization resistance)
Data from a study on polyamine water treatment agents as corrosion inhibitors for carbon steel in a boiler steam-water system. mdpi.com

Detailed Research Findings: Adhesion Promotion in Coatings

This table shows the effect of adding N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO), a related silane coupling agent, on the adhesion of a silicone tie-coating to an epoxy primer. This highlights the role of such compounds in enhancing interfacial adhesion in multi-layer coating systems.

DAMO Content in Tie-Coating (wt. %)Adhesion to Epoxy PrimerFracture Strength of Coating
> 1Significantly ImprovedDecreased with > 1.97%
1.97ExcellentOptimal
Data from a study on the effect of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane on the adhesion of a modified silicone tie-coating. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15N3O B14803700 Amino-3-(2-aminoethylamino)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H15N3O

Molecular Weight

133.19 g/mol

IUPAC Name

1-amino-3-(2-aminoethylamino)propan-2-ol

InChI

InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2

InChI Key

JKWUKVQMFDEVES-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(CN)O)N

Origin of Product

United States

Coordination Chemistry and Ligand Properties

Polydentate Ligand Characteristics and Coordination Modes

Amino-3-(2-aminoethylamino)propan-2-ol is anticipated to act as a polydentate ligand, capable of binding to a central metal ion through multiple donor atoms simultaneously. This characteristic is attributed to the presence of several nitrogen and oxygen atoms with lone pairs of electrons available for coordination.

The ligand features three nitrogen atoms (two primary and one secondary amine) and one oxygen atom (from the hydroxyl group), all of which can potentially serve as donor sites for metal coordination. The nitrogen atoms of the amine groups are typically strong σ-donors, forming stable coordinate bonds with a wide range of transition metal ions. The oxygen atom of the hydroxyl group can also coordinate, particularly after deprotonation to form an alkoxide, which is a stronger donor.

The coordination of this ligand could be versatile, depending on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions. It could potentially act as a tridentate ligand, coordinating through the two nitrogen atoms of the ethylenediamine (B42938) moiety and the nitrogen of the aminopropanol (B1366323) backbone, or as a tetradentate ligand, involving the oxygen of the hydroxyl group as well.

While this ligand is an open-chain molecule, its flexible backbone could allow it to wrap around a metal ion, mimicking the behavior of some macrocyclic ligands. This could lead to the formation of highly stable and kinetically inert metal complexes.

Formation and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the resulting complexes would depend on the metal-to-ligand ratio and the coordination preferences of the metal ion.

It is conceivable that this ligand could form both mononuclear and multinuclear complexes. In a mononuclear complex, a single metal ion would be coordinated to one or more molecules of the ligand. Given the number of donor atoms, it is plausible that a single ligand could saturate the coordination sphere of a metal ion.

Furthermore, the hydroxyl group could act as a bridging moiety between two metal centers, leading to the formation of dinuclear or polynuclear complexes. This bridging could occur through the oxygen atom, particularly if it is deprotonated.

The coordination geometry of the resulting metal complexes would be dictated by the coordination number and the electronic configuration of the central metal ion. Potential geometries include:

Tetracoordinated: For metal ions that favor a coordination number of four, such as Cu(II) or Ni(II) in certain environments, a square planar or tetrahedral geometry could be adopted.

Hexacoordinated: For many transition metals, such as Co(III), Fe(III), and Ni(II), an octahedral or distorted octahedral geometry is common. In such cases, the ligand might act as a tetradentate ligand with two additional coordination sites occupied by solvent molecules or other anions.

Hypothetical Crystallographic Data Table:

Since no experimental data is available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study of a hypothetical mononuclear complex, for instance, with Copper(II).

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.542
b (Å) 12.123
c (Å) 10.987
β (°) ** 98.76
V (ų) **1123.4
Z 4
Coordination Geometry Distorted Square Pyramidal

Interactive Data Table of Potential Coordination Bonds:

This interactive table illustrates the potential donor atoms of the ligand and the types of bonds they could form with a metal center (M).

Donor AtomType of GroupPotential Bond to Metal (M)
N1Primary AmineM-N
N2Secondary AmineM-N
N3Primary AmineM-N
O1HydroxylM-O (as alcohol or alkoxide)

Spectroscopic Investigations of Metal Complexes

Electronic Absorption and Infrared Spectroscopy

No electronic absorption (UV-Vis) or infrared (IR) spectroscopy data for metal complexes of this compound are available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ²⁹Si) in Complex Characterization

There are no published ¹H, ¹³C, ³¹P, or ²⁹Si NMR spectroscopic data for the characterization of metal complexes involving the this compound ligand.

Mass Spectrometry (ESI-MS, EI Mass)

No specific ESI-MS or EI mass spectrometry data for metal complexes of this compound could be located in the scientific literature.

Electrochemical Studies of Metal Complexes (e.g., Cyclic Voltammetry)

No electrochemical data, such as results from cyclic voltammetry studies, have been published for metal complexes formed with the this compound ligand.

Catalytic Applications

Biomimetic and Redox Catalysis

Biomimetic catalysis draws inspiration from natural biological processes to develop synthetic catalysts. ijcce.ac.ir The presence of nitrogen and oxygen donor atoms in Amino-3-(2-aminoethylamino)propan-2-ol makes it a candidate for forming complexes with metal ions, which are often at the heart of redox catalysis.

Catalase-like Activity and Hydrogen Peroxide Dismutation

Currently, there is no specific research available that demonstrates the catalase-like activity or the ability of this compound to catalyze the dismutation of hydrogen peroxide. This area of research is open for investigation, as metal complexes of ligands containing amine and alcohol functionalities have, in other contexts, shown capabilities in mimicking the function of catalase, an enzyme that decomposes hydrogen peroxide into water and oxygen.

Oxidative Transformations (e.g., Cyclohexane (B81311) Oxidation)

Similarly, the application of this compound or its metal complexes in oxidative transformations such as the oxidation of cyclohexane has not been documented in the available literature. Research in this field often focuses on metal complexes with different types of ligands. The potential for this compound to act as a ligand in catalysts for oxidation reactions remains an area for future exploration.

Organic Transformations and Industrial Relevance

The basic nature of the amine groups in this compound suggests its utility as a catalyst in various organic reactions, particularly those that are base-catalyzed.

Base Catalysis in Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that typically utilizes basic catalysts. nih.gov While direct studies on this compound as a catalyst for this reaction are not available, the catalytic activity of structurally similar amines has been demonstrated. For instance, (3-(2-aminoethylamino)propyl)trimethoxysilane, which also possesses a diamine structure, has been used as a catalyst in Knoevenagel condensations when supported on various materials. researchgate.net The amine groups are the active sites in these reactions. researchgate.net This suggests that this compound could also function as an effective basic catalyst for such condensation reactions.

Table 1: Catalytic Performance of Amine-Functionalized Catalysts in Knoevenagel Condensation

Catalyst SystemAldehydeActive Methylene CompoundYield (%)Conditions
Tertiary-Amine Functionalized Polyacrylonitrile FiberBenzaldehydeMalononitrile>95Room Temperature
(3-(2-aminoethylamino) propyl)trimethoxysilane on mesoporous silica (B1680970)Various aromatic aldehydesMalononitrileHighMild conditions

This table presents data for structurally similar amine catalysts to infer the potential efficacy of this compound.

Applications in Chemoselective Hydrogenation

There is currently no available research demonstrating the use of this compound as a catalyst or ligand in chemoselective hydrogenation reactions. This field is dominated by transition metal catalysts with specific phosphine (B1218219) or other nitrogen-containing ligands designed to achieve high selectivity.

Catalysis in Carbon Capture and Utilization (CCU)

Amine-based solvents are widely used for the capture of carbon dioxide (CO2) from industrial flue gases. mdpi.com The primary and secondary amine groups in this compound make it a strong theoretical candidate for applications in carbon capture. These amine groups can react with CO2 to form carbamates, thus capturing the gas from a mixed stream.

While no studies have been published on the specific use of this compound for CO2 capture, extensive research has been conducted on structurally similar amino alcohols and diamines. For example, 2-amino-2-methyl-1-propanol (B13486) (AMP) and 2-(2-aminoethylamino)ethanol (AEEA) have been investigated as effective solvents for CO2 absorption. nih.govrsc.org Computational studies on AEEA have shown that its primary amine is effective for CO2 sorption, while the secondary amine plays a role in desorption, highlighting the potential advantages of having multiple amine groups. rsc.org Furthermore, silica functionalized with [3-(2-aminoethylamino)propyl] trimethoxysilane (B1233946) has been shown to be an effective adsorbent for CO2. mdpi.comresearchgate.net

The presence of both primary and secondary amines in this compound suggests it could exhibit favorable kinetics and absorption capacity for CO2. Once captured, the CO2 can be released and potentially utilized in various chemical processes, positioning this compound within the broader strategy of Carbon Capture and Utilization.

Table 2: CO2 Capture Performance of Structurally Similar Amines

Amine CompoundSolvent/SupportCO2 Absorption CapacityKey Findings
2-Amino-2-methyl-1-propanol (AMP)Aqueous solutionHighEnhanced by nanoparticles
2-(2-Aminoethylamino)ethanol (AEEA)Non-aqueousHighSuperior performance to monoethanolamine
[3-(2-Aminoethylamino)propyl] trimethoxysilaneSilica SBA-150.7–0.9 mmol/gEffective for post-combustion capture

This table provides data on amines with similar functional groups to illustrate the potential of this compound in CO2 capture applications.

CO2 Absorption and Desorption Kinetics in Amine Solutions

The kinetics of CO2 absorption and desorption are critical parameters for evaluating the efficiency of amine solvents in carbon capture technologies. Studies on diamines like 2-((2-aminoethyl)amino)ethanol (AEEA), which shares the primary and secondary amine functionalities with the target compound, provide significant insights. The reaction kinetics between CO2 and aqueous solutions of AEEA have been investigated across temperatures ranging from 32 to 49°C. These studies are essential for understanding the rate at which CO2 can be captured from flue gas streams and subsequently released during solvent regeneration.

The pseudo-first-order rate constants (k₀) are a key metric for comparing performance. For diamines, these constants are typically higher than for simple primary amines. The order of reactivity for various amines has been reported as: Piperazine (B1678402) (cyclic-diamine) > Ethylenediamine (B42938) (diamine) > AEEA (diamine) > 3-Aminopropanol (primary amine) > MEA (primary amine). This highlights the kinetic advantage of having multiple amino groups within a single molecule for CO2 capture applications.

Role as Promoters and Active Components in CO2 Capture Solvents

Compounds with the (2-aminoethylamino) functional group serve as highly effective active components in CO2 capture solvents. Their bifunctional nature, possessing both primary and secondary amines, allows for high CO2 absorption capacity and rapid reaction rates. AEEA, for instance, has been explored not just as a standalone absorbent but also as a component in blended and biphasic solvent systems.

Mechanisms of CO2-Amine Interactions

The reaction between CO2 and amines containing primary or secondary amino groups, such as those in the this compound structure, is generally understood to proceed via the zwitterion mechanism. This mechanism involves two main steps:

Zwitterion Formation: A lone pair of electrons on a nitrogen atom of the amine performs a nucleophilic attack on the electrophilic carbon atom of the CO2 molecule. This leads to the formation of a transient, zwitterionic intermediate (R1R2N+HCOO-).

Deprotonation: The zwitterion is unstable and is quickly deprotonated by a base present in the solution. This base can be another amine molecule, water, or the hydroxyl group on the alkanolamine itself. This step results in the formation of a stable carbamate (B1207046) (R1R2NCOO-) and a protonated base.

For a diamine like AEEA, computational analysis indicates a more detailed, three-step pathway for the reaction with the primary amine group. This involves the initial attack by CO2 to form an intermediate, followed by a proton transfer process facilitated by a water molecule to form the final carbamate product. The presence of two amine groups allows for multiple reaction pathways and contributes to the high CO2 loading capacity, as both the primary and secondary amines can react with CO2. The distinct electronic and steric environments of the primary and secondary amines lead to different reactivities, with studies suggesting the primary amine is more favorable for CO2 sorption and the secondary amine is more favorable for desorption.

Heterogeneous Catalysis and Supported Systems

Immobilizing active amine species onto solid supports creates heterogeneous catalysts that are easily separable, reusable, and can overcome issues like corrosion and solvent volatility associated with aqueous amine systems. Mesoporous silica materials are excellent candidates for this purpose due to their high surface area, tunable pore size, and stable structure.

Functionalization of Mesoporous Silica (e.g., SBA-15, MCM-41) for Catalytic Sites

Mesoporous silica materials like SBA-15 and MCM-41 are frequently functionalized with amine groups to create solid basic catalysts and adsorbents. The silane (B1218182) derivative, [3-(2-aminoethylamino)propyl]trimethoxysilane (AEAPTS), which contains the same diamine functional group as the target compound, is commonly used for this purpose. The functionalization is typically achieved through a post-grafting method where the silica support is refluxed in a solvent like toluene (B28343) with the organosilane. The trimethoxysilane end of the AEAPTS molecule reacts with the surface silanol (B1196071) (Si-OH) groups of the mesoporous silica, forming stable covalent bonds and anchoring the active amino groups to the surface.

This process modifies the properties of the silica. As the amine-grafting density increases, the surface area, pore volume, and pore size of the material tend to decrease due to the presence of the organic moieties within the pores. Characterization techniques such as N2 adsorption-desorption, thermogravimetric analysis (TGA), and elemental analysis are used to confirm successful grafting and quantify the amount of amine loaded onto the support.

Performance of Amino-Grafted Materials in Catalytic Processes

Amino-grafted materials based on SBA-15 and MCM-41 exhibit significant potential in both CO2 capture and heterogeneous catalysis.

In CO2 Capture: SBA-15 functionalized with the diamine AEAPTS shows moderate but efficient CO2 adsorption capacities, typically in the range of 0.7–0.9 mmol of CO2 per gram of material at 298 K. The capture mechanism is primarily chemisorption, where the CO2 molecules react with the grafted amino groups to form carbamate species on the surface. The efficiency of the amine usage (moles of CO2 adsorbed per mole of amine) is relatively high, indicating good accessibility of the active sites.

Below is an interactive table summarizing the properties of SBA-15 before and after functionalization with AEAPTS using a supercritical CO2 method.

SampleAmine Loading (mmol N/g)Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g at 298 K)
Bare SBA-1507501.15-
Diamine-SBA-15 (Sample A)2.14850.680.7
Diamine-SBA-15 (Sample B)2.34500.620.8
Diamine-SBA-15 (Sample C)2.54200.580.9

Data derived from studies on AEAPTS-grafted SBA-15. The specific sample names have been generalized.

In Other Catalytic Reactions: Amino-functionalized MCM-41 materials act as effective solid base catalysts for various organic transformations. For example, MCM-41 grafted with organosilanes containing one, two, or three amino groups has been tested in the transesterification of dimethyl oxalate (B1200264) with phenol. The results show that the catalytic activity is directly related to the number of amino groups, with the material containing three amino groups (AEP-MCM-41) exhibiting the highest conversion. This indicates that the density and basic strength of the anchored amino groups are the primary drivers of catalytic performance. These materials demonstrate good recyclability, although a slight decrease in activity may be observed after successive runs, which can often be recovered through treatment with a base.

Advanced Materials Science Applications

Polymer and Hybrid Material Development

The diamine and hydroxyl functionalities of Amino-3-(2-aminoethylamino)propan-2-ol serve as reactive sites for incorporation into polymer chains and for the creation of organic-inorganic hybrid materials. These functionalities enable the compound to act as a monomer, a cross-linking agent, or a surface modifier, thereby influencing the final properties of the material.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silica (B1680970) core and organic functional groups at their vertices. The incorporation of POSS into polymer matrices can significantly enhance thermal stability, mechanical strength, and oxidation resistance. Amino-functionalized POSS are particularly versatile for creating hybrid polymers. sintef.nonih.govnih.gov

The amine groups of this compound can be reacted with functional groups on the POSS cage, such as epoxides or isocyanates, to covalently bond the molecule to the POSS nanoparticle. This functionalization of the POSS cage allows it to be subsequently polymerized or blended with a polymer matrix. The presence of the di-amino and hydroxyl groups from this compound can lead to improved interfacial adhesion between the POSS filler and the polymer matrix, resulting in enhanced material properties. nih.govmdpi.com

Table 1: Potential Effects of Incorporating this compound into POSS Polymers

PropertyAnticipated ImprovementMechanism
Thermal Stability IncreasedThe inorganic silica core of POSS and strong covalent bonds with the polymer matrix enhance heat resistance. mdpi.com
Mechanical Strength EnhancedImproved interfacial adhesion and dispersion of POSS nanoparticles within the polymer matrix lead to better stress transfer. nih.gov
Glass Transition Temperature (Tg) ElevatedThe bulky POSS cages restrict polymer chain mobility, increasing the Tg. nih.gov
Surface Energy ModifiedThe presence of polar amine and hydroxyl groups can increase the surface energy of the resulting material.

Note: The data in this table is based on the known effects of other amino-functionalized POSS and represents a projection of the likely impact of this compound.

This compound can be utilized in the synthesis of silane-based polymers and functional coatings. By reacting it with a silane (B1218182) coupling agent containing a reactive group (e.g., an epoxy or isocyanate group), the molecule can be incorporated into a siloxane polymer network. The resulting polymer will have pendant amino and hydroxyl groups, which can impart specific functionalities to the coating.

These functional groups can improve adhesion to various substrates through covalent bonding and hydrogen bonding. dakenchem.comshinetsusilicone-global.com For instance, the amine groups can react with surface hydroxyl groups on glass or metal oxides, while the hydroxyl group can form hydrogen bonds, leading to a more robust and durable coating. Furthermore, the presence of these polar groups can enhance the wettability and anti-fogging properties of the coating.

Table 2: Functional Properties of Silane-Based Coatings Modified with this compound

Functional PropertyEnhancement MechanismPotential Application
Adhesion Promotion Covalent and hydrogen bonding with substrate surfaces. dakenchem.comPrimers for paints and adhesives.
Improved Wettability Increased surface polarity due to amine and hydroxyl groups.Anti-fogging coatings for lenses and windows.
Corrosion Resistance Formation of a dense, cross-linked network that acts as a barrier. hengdasilane.comProtective coatings for metals.
Reactive Surface Amine groups provide sites for further chemical modification.Platforms for immobilizing biomolecules or catalysts.

Note: This table outlines the expected functional properties based on the chemical structure of this compound and established principles of silane coupling agents.

Functionalization of Surfaces for Specific Material Properties

The modification of material surfaces is crucial for a wide range of applications, from biomedical devices to electronics. This compound can be used to functionalize surfaces, thereby altering their chemical and physical properties to achieve desired performance characteristics.

The compound can be grafted onto a surface through various chemical reactions. For example, its amine groups can react with surface carboxyl or epoxy groups. Once immobilized, the molecule presents its hydroxyl and remaining amine groups, creating a functionalized surface. This surface modification can be used to control properties such as hydrophilicity, biocompatibility, and chemical reactivity. scitechnol.commdpi.com

For instance, in biomedical applications, a surface functionalized with this compound could be used to attach bioactive molecules, such as peptides or enzymes, to improve the biocompatibility of an implant. In the field of electronics, such a functionalized surface could serve as a tie layer to improve the adhesion between different material layers in a device.

Table 3: Research Findings on Surface Functionalization with Amino-Silanes

Surface PropertyModifying AgentResearch Finding
CO2 Adsorption [3-(2-Aminoethylamino)propyl] trimethoxysilane (B1233946) (AEAPTS) on Silica SBA-15Functionalization increased the amine-grafting density, leading to enhanced CO2 adsorption capacity. mdpi.com
Adhesion to Inorganic Substrates Various Amino Silane Coupling AgentsImproved adhesion between organic polymers and inorganic surfaces is achieved through the formation of strong chemical bonds. hengdasilane.comecopowerchem.comoxochem.com
Biomolecule Immobilization Amino-functionalized surfacesProvide reactive sites for the covalent attachment of proteins, DNA, and other biomolecules.

Note: This table presents findings for structurally similar amino-silanes, which provide a strong basis for predicting the utility of this compound in surface functionalization.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory for Reaction Mechanisms)

Electronic structure calculations are fundamental to modern computational chemistry, with Density Functional Theory (DFT) being a particularly prominent method due to its balance of accuracy and computational cost. mdpi.commdpi.com DFT is used to solve the electronic structure of molecules, providing insights into geometries, energy levels, and electron distribution, which are crucial for understanding and predicting chemical reactions. mdpi.com

The primary application of DFT in this context is the elucidation of reaction mechanisms. By calculating the potential energy surface for a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves optimizing the geometries of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor controlling the reaction rate.

For amino alcohols and polyamines, a significant area of study is their reaction with carbon dioxide (CO2) for capture applications. DFT calculations have been extensively used to investigate the mechanisms of CO2 absorption in aqueous solutions of amines like 2-amino-2-methyl-1-propanol (B13486) (AMP). nih.gov These studies explore competing reaction pathways:

Zwitterion Mechanism : A two-step process where the amine attacks CO2 to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate (B1207046). researchgate.net

Termolecular Mechanism : A single-step process where the amine, CO2, and a base molecule interact simultaneously to form a bicarbonate anion directly. nih.gov

DFT studies on AMP have shown that while the zwitterion pathway to form a carbamate is kinetically fast, the resulting carbamate is often unstable and readily decomposes. nih.gov The thermodynamically more stable bicarbonate is predicted to be the final dominant product, forming through a single-step termolecular reaction involving AMP, H₂O, and CO₂. nih.gov Such computational analysis of reaction pathways and energy barriers is essential for designing more efficient amine-based CO2 capture solvents. acs.org Similar DFT approaches could be applied to Amino-3-(2-aminoethylamino)propan-2-ol to determine its preferred reaction mechanism with CO2, leveraging its distinct primary and secondary amine sites.

Reaction Kinetics Modeling and Simulation (e.g., Hydrolysis-Condensation, CO2 Absorption)

Reaction kinetics modeling uses the insights from mechanistic studies (like DFT) and experimental data to develop mathematical models that can simulate the speed and evolution of a chemical reaction over time.

Hydrolysis-Condensation

For molecules containing reactive functional groups, hydrolysis and condensation are important reactions that can lead to polymerization or degradation. While this compound itself is not a silane (B1218182), studies on the structurally related compound 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMS) provide a blueprint for how its kinetics could be modeled. researchgate.netelsevier.esresearchgate.net

In studies of DAMS, techniques like in situ ²⁹Si NMR and FT-IR spectroscopy have been used to monitor the rates of hydrolysis (reaction with water to form silanols, Si-OH) and self-condensation (reaction between silanols to form siloxane bridges, Si-O-Si). researchgate.netelsevier.es The kinetics were found to be strongly influenced by reaction conditions:

pH : The pH of the medium was a predominant parameter affecting the reactivity during the initial stages. researchgate.net

Solvent : Silanols formed in pure water were much more stable than those in an ethanol (B145695)/water mixture, where they were more susceptible to self-condensation. researchgate.net The presence of ethanol was also found to delay the hydrolysis reaction. elsevier.esresearchgate.net

These modeling approaches, which track the concentration of reactants, intermediates, and products over time, could be adapted to study potential self-condensation or other polymerization reactions of this compound under various conditions.

CO2 Absorption

Kinetic modeling is critical for evaluating and designing solvents for CO2 capture. researchgate.net The goal is to develop a model that accurately predicts the rate of CO2 absorption under different temperatures, pressures, and amine concentrations. Based on the proposed mechanisms (zwitterion or termolecular), rate equations are derived. For the reaction of CO2 with a primary or secondary amine (AmH), the zwitterion mechanism is often used to represent the kinetics. osti.gov

Experimental data from techniques like the wetted-wall column method are used to determine the reaction rate constants. researchgate.net These constants are then used in the kinetic model to simulate the absorption process. A comparison of second-order reaction rate constants for various amines highlights their relative reactivity towards CO2.

Comparison of Second-Order Reaction Rate Constants (k₂) for CO₂ Absorption with Various Amines
AmineAbbreviationk₂ at 25°C (m³/mol·s)Reference Amine
MonoethanolamineMEA~4,000 - 8,000Primary
2-Amino-2-methyl-1-propanolAMP~500 - 1,000Sterically Hindered Primary
Piperazine (B1678402)PZ~50,000 - 80,000Cyclic Secondary
DiethanolamineDEA~1,000 - 2,500Secondary

Note: Values are approximate and can vary based on experimental conditions and measurement techniques.

This data illustrates that structural differences significantly impact reactivity. For instance, the cyclic structure of piperazine makes it much more reactive than linear amines like MEA. researchgate.net A kinetic model for this compound would need to account for the distinct reactivities of its primary and secondary amine groups to accurately simulate its performance in CO2 absorption. bohrium.com

Structure-Activity Relationship (SAR) Analysis in Catalysis and Adsorption

Structure-Activity Relationship (SAR) analysis is a conceptual framework that links the chemical structure of a molecule to its activity in a specific context, such as catalysis or adsorption. By systematically modifying parts of a molecule and observing the resulting change in activity, researchers can identify the key structural features—or "pharmacophores"—responsible for its function.

Catalysis

In catalysis, the structure of a molecule dictates its ability to facilitate a chemical reaction. For amino alcohols, SAR studies can reveal how the presence and relative positions of the amino and hydroxyl groups influence catalytic performance. For example, in the gold-catalyzed oxidation of amino alcohols, the introduction of an amino group into a polyol structure was found to have a crucial effect. mdpi.comresearchgate.net Comparing the oxidation of glycerol (B35011) to its amino-substituted counterpart, serinol, showed that the amino group did not have a positive effect on catalytic performance. mdpi.com However, comparing ethylene (B1197577) glycol to ethanolamine (B43304) suggested that the basic amino group could enhance initial activity but negatively affect the long-term durability of the catalyst. researchgate.net

For this compound, an SAR analysis could be used to understand its potential as a base catalyst. Such a study would investigate:

The relative catalytic contribution of the primary versus the secondary amine.

The role of the hydroxyl group in substrate binding or transition state stabilization.

The effect of the propylene (B89431) spacer between the functional groups.

Adsorption

Predictive Modeling for Chemical Reactivity and Interactions

Predictive modeling leverages computational power and existing chemical data to forecast the behavior of molecules, often without the need for direct experimentation. acs.org These models can range from multivariate linear regressions based on physical organic descriptors to complex machine learning algorithms trained on vast reaction databases. eventsforce.netrsc.org

One powerful technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the biological activity or chemical reactivity of a series of compounds with changes in their molecular descriptors (e.g., electronic, steric, or hydrophobic properties). For instance, Comparative Molecular Field Analysis (CoMFA) was successfully used to build a predictive model for the biological activity of 57 different polyamine analogues. nih.gov The model related the 3D steric and electrostatic fields of the molecules to their ability to inhibit a polyamine transport system, and it successfully predicted the activity of 11 new compounds. nih.gov

For this compound, such predictive models could be developed to:

Forecast Reaction Outcomes : By training a model on a large dataset of known chemical reactions, it's possible to predict the likely product when this compound is combined with other reactants under specific conditions. arxiv.org

Estimate Physicochemical Properties : Models can predict properties like solubility, pKa, and binding affinity to various targets.

Screen for Potential Applications : By predicting its interactions with different biological targets or materials, models can rapidly screen the compound for potential use in areas from pharmaceuticals to materials science.

These predictive tools are becoming indispensable in modern chemistry for accelerating the discovery and development of new molecules and materials by efficiently navigating the vast landscape of chemical possibilities. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.